molecular formula C8H9N3O B8596709 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Katalognummer: B8596709
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: HURLDMSOLJJDGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are often used as building blocks in pharmaceutical chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of aromatic diamines with urea or its derivatives. One efficient method is the microwave-induced synthesis in a tetrabutylammonium bromide-ethanol biphasic system. This method offers high yields and rapid reaction times .

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-boiling-point solvents and high reaction temperatures. The process is optimized to minimize by-products and maximize yield. The use of green chemistry principles, such as replacing hazardous solvents with more benign alternatives, is also being explored .

Analyse Chemischer Reaktionen

Types of Reactions

7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the molecule.

    Reduction: This can be used to modify the existing functional groups.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of catalysts and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include those related to cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 7-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .

Eigenschaften

Molekularformel

C8H9N3O

Molekulargewicht

163.18 g/mol

IUPAC-Name

4-amino-3-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C8H9N3O/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,9H2,1H3,(H,10,12)

InChI-Schlüssel

HURLDMSOLJJDGK-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC=C2NC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.